molecular formula C32H30Br2O2 B12924872 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene

1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene

Cat. No.: B12924872
M. Wt: 606.4 g/mol
InChI Key: OLCPBTNHVIEYEW-QNEJGDQOSA-N
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Description

1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene is a tetraphenylethylene (TPE) derivative functionalized with bromopropoxy groups at the para positions of two phenyl rings. The TPE core adopts a propeller-shaped conformation, which restricts intramolecular rotation (RIR) and enables aggregation-induced emission (AIE) properties. The bromopropoxy substituents introduce both steric bulk and reactivity, as the bromine atom can participate in nucleophilic substitution reactions. This compound is primarily utilized as an intermediate for synthesizing advanced materials, such as polymers and fluorescent probes, due to its modular reactivity .

Properties

Molecular Formula

C32H30Br2O2

Molecular Weight

606.4 g/mol

IUPAC Name

1-(3-bromopropoxy)-4-[(E)-2-[4-(3-bromopropoxy)phenyl]-1,2-diphenylethenyl]benzene

InChI

InChI=1S/C32H30Br2O2/c33-21-7-23-35-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)36-24-8-22-34/h1-6,9-20H,7-8,21-24H2/b32-31+

InChI Key

OLCPBTNHVIEYEW-QNEJGDQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCBr)/C4=CC=C(C=C4)OCCCBr

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCBr)C4=CC=C(C=C4)OCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-(3-bromopropoxy)benzaldehyde. This can be achieved by reacting 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Formation of Stilbene Derivative: The next step involves the Wittig reaction, where the prepared 4-(3-bromopropoxy)benzaldehyde is reacted with a phosphonium ylide derived from triphenylphosphine and benzyl bromide. This reaction forms the desired 1,2-diphenylethene backbone.

    Final Product Formation: The final step is the coupling of the stilbene derivative with another equivalent of 4-(3-bromopropoxy)benzaldehyde under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromopropoxy groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenyl rings and ethene backbone can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, expanding its structural diversity.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of quinones or epoxides.

    Reduction: Formation of reduced phenyl derivatives or hydrogenated ethene backbones.

Scientific Research Applications

1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of new materials and polymers.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene depends on its specific application. In chemical reactions, the bromopropoxy groups act as reactive sites for nucleophilic substitution, while the phenyl rings and ethene backbone provide stability and electronic properties. In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of TPE Derivatives

Compound Name Substituents Key Functional Groups Applications References
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene 3-Bromopropoxy Br (halogen) Polymer synthesis, bioimaging
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene Ethynyl C≡CH (alkyne) Covalent organic frameworks (COFs)
BSPOTPE (sodium 1,2-bis[4-(3-sulfonatopropoxy)phenyl]-1,2-diphenylethene) 3-Sulfonatopropoxy SO₃⁻Na⁺ (ionic) Protein detection, amyloid inhibition
TPE-C(m)N⁺Me₃Br⁻ (m = 2, 4, 6) Trimethylammonium alkyl chains N⁺Me₃Br⁻ (cationic) BSA detection, electrostatic binding
TPE-MB (1,2-bis[4-(bromomethyl)phenyl]-1,2-diphenylethene) Bromomethyl CH₂Br Mercury/glutathione probes

Optical and Material Properties

Table 2: Comparative Optical and Physical Properties

Compound Name Solubility AIE Activity Key Optical Features References
This compound Organic solvents Moderate Tunable emission in aggregates
BSPOTPE Water High 1 nM LOD for albumin detection
TPE-C(m)N⁺Me₃Br⁻ Water High BSA-induced PL enhancement (10-fold)
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene THF, DMF High Refractive index up to 2.11 in polymers
  • Bromopropoxy Derivative : Exhibits moderate AIE due to the flexible bromopropoxy chains, which may permit partial intramolecular motion. Its emission is less intense compared to sulfonated or cationic TPEs but is tunable via polymerization .
  • Sulfonated/Cationic Derivatives : Superior water solubility and strong AIE for biosensing (e.g., BSPOTPE detects albumin at 1 nM) .
  • Ethynyl Derivative : Forms polydiynes with ultrahigh refractive indices (n = 1.77–2.11), making it suitable for optoelectronic materials .

Biological Activity

1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound features a central ethene backbone substituted with brominated propoxy groups, which may influence its reactivity and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C32H30Br2O2
  • Molecular Weight : 606.4 g/mol
  • IUPAC Name : 1-(3-bromopropoxy)-4-[(E)-2-[4-(3-bromopropoxy)phenyl]-1,2-diphenylethenyl]benzene

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromopropoxy groups serve as reactive sites for nucleophilic substitution reactions, while the phenyl rings and ethene backbone provide stability and electronic properties conducive to biological interactions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through disruption of microtubule dynamics in cancer cells.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound, particularly in cancer research. Below are key findings from relevant case studies:

StudyFindings
In Vitro Antiproliferative Activity A study indicated that derivatives of similar compounds demonstrate significant antiproliferative activity against breast cancer cell lines (e.g., MCF7). The mechanism involves cell cycle arrest and cytoskeletal disruption .
Selectivity Towards Cancer Cells Compounds structurally related to this compound exhibited selectivity towards CYP1A1-expressing breast cancer cells, suggesting a targeted approach for anticancer therapy .
Chemical Reactivity The bromine atoms in the molecule can undergo substitution reactions with various nucleophiles, enhancing the compound's versatility in synthetic applications .

Case Study 1: Anticancer Properties

A recent investigation focused on the anticancer potential of brominated stilbene derivatives similar to this compound. These studies revealed that certain derivatives could effectively inhibit cell proliferation in breast cancer models by inducing apoptosis and disrupting microtubule formation. The most promising candidates showed IC50 values in the low micromolar range.

Case Study 2: Enzyme Interaction

Another study explored the interaction between this compound and cytochrome P450 enzymes. It was found that specific modifications to the structure could enhance selectivity for CYP1A1, leading to increased bioactivation in cancerous tissues while minimizing effects on normal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
1,2-Bis(4-bromophenyl)etheneLacks propoxy groupsLower reactivity; less versatile
1,2-Bis(4-(2-bromoethoxy)phenyl)-1,2-diphenyletheneShorter ethoxy chainsAltered solubility; reduced activity
1,2-Bis(4-(3-chloropropoxy)phenyl)-1,2-diphenyletheneChlorine instead of bromineDifferent reactivity patterns

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